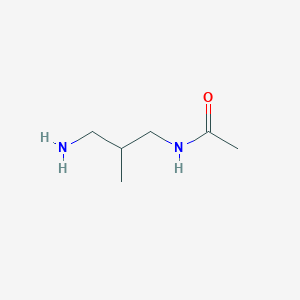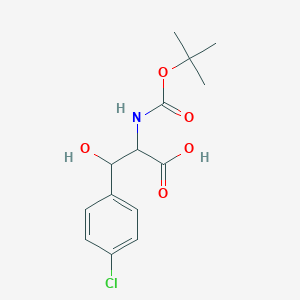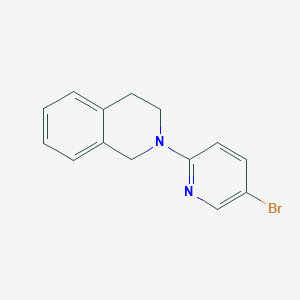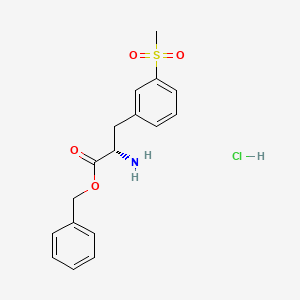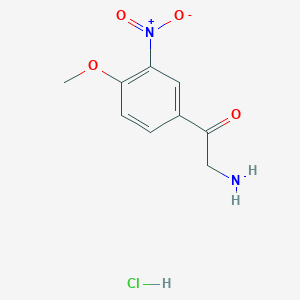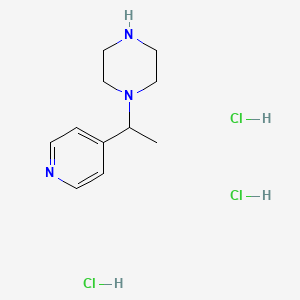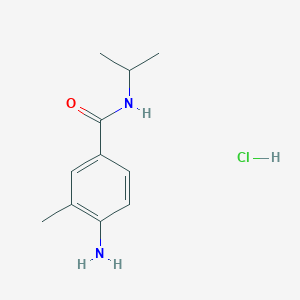
4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride
Overview
Description
“4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride” is a chemical compound with a molecular weight of 228.72 . It is typically in a solid state and should be stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-N-isopropyl-3-methylbenzamide hydrochloride . The InChI code is 1S/C11H16N2O.ClH/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9;/h4-7H,12H2,1-3H3,(H,13,14);1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 228.72 .Scientific Research Applications
Photocatalytic Degradation of Organic Compounds
Research has explored the use of photocatalytic degradation to address environmental pollutants. For instance, Torimoto et al. (1996) studied the photodecomposition of propyzamide (a structurally related compound) in aqueous solutions using titanium dioxide (TiO2) and TiO2-loaded adsorbent supports as photocatalysts. The findings indicated enhanced rates of mineralization and reduced concentrations of toxic intermediates, suggesting the potential of similar compounds in environmental remediation efforts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Anticancer Drug Development
In the realm of pharmacology, Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound as an isotype-selective histone deacetylase (HDAC) inhibitor with potential anticancer properties. The compound showed promise in blocking cancer cell proliferation and inducing apoptosis, highlighting the relevance of similar benzamide derivatives in developing new anticancer therapies (Zhou et al., 2008).
Molecular Structure Analysis
The study of molecular structures through computational and X-ray methods has also been a significant application area. Nycz et al. (2011) focused on the X-ray structures and computational studies of several cathinones, providing insights into the molecular characteristics that could be analogous to the subject compound in understanding its behavior and potential applications (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Antimicrobial Activity
The exploration of antimicrobial properties is another area of interest. Zadrazilova et al. (2015) assessed a series of benzamides for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of such compounds in addressing antibiotic-resistant bacterial infections (Zadrazilova et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . This indicates that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). As always, proper safety precautions should be taken while handling this compound .
properties
IUPAC Name |
4-amino-3-methyl-N-propan-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9;/h4-7H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBBYMPFIKRRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride | |
CAS RN |
1193388-74-7 | |
| Record name | Benzamide, 4-amino-3-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



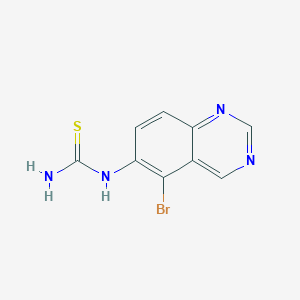
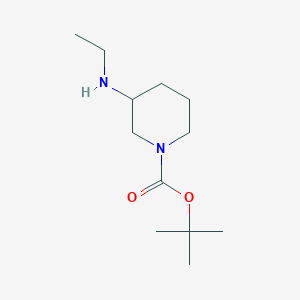
![5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1521916.png)
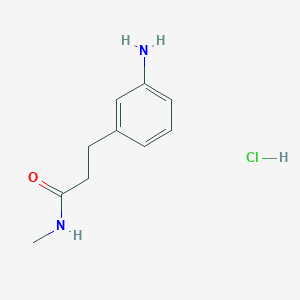
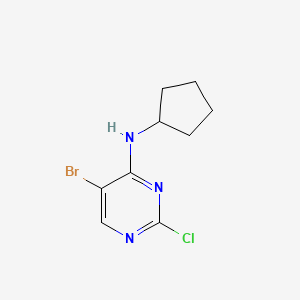
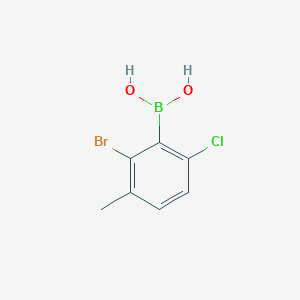
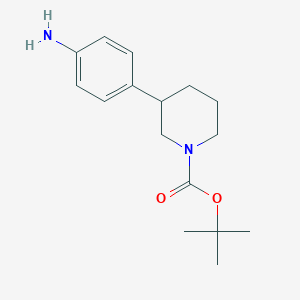
![(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521924.png)
